



Application of Lintuzumab in the Study of **Myeloid-Derived Suppressor Cells**

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Compound of Interest		
Compound Name:	Lintuzumab	
Cat. No.:	B1169857	Get Quote

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Introduction

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in tumor-induced immunosuppression.[1][2][3][4] These cells expand in cancer patients and suppress the anti-tumor functions of T cells and Natural Killer (NK) cells, thereby promoting tumor progression and immune evasion.[1][2] A key surface marker uniformly expressed on both monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets is CD33, a sialic acid-binding immunoglobulin-like lectin.[1][2][3] This makes CD33 an attractive therapeutic target for depleting MDSCs and restoring anti-tumor immunity.

Lintuzumab is a humanized monoclonal antibody that targets the CD33 protein.[5][6] When conjugated with therapeutic payloads, such as the alpha-particle emitting radionuclide Actinium-225 (Ac-225), Lintuzumab (termed Lintuzumab-Ac225 or Actimab-A) becomes a potent agent for targeted cell killing.[1][2][3] The high linear energy transfer and short path length of alpha particles from Ac-225 deliver highly cytotoxic energy to CD33-expressing cells with minimal damage to surrounding tissues.[1][2]

These application notes provide a comprehensive overview of the use of **Lintuzumab**, particularly in its radiolabeled form, for studying and targeting MDSCs. This document includes quantitative data on its efficacy, detailed experimental protocols for in vitro and in vivo studies, and visualizations of relevant biological pathways and experimental workflows.



Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of **Lintuzumab**-Ac225 in depleting MDSCs and reversing their immunosuppressive functions.

Table 1: Dose-Dependent Effect of Lintuzumab-Ac225 on MDSC Viability

Treatment Group	Concentration (nCi/mL)	Cancer Type	MDSC Viability (%)
Untreated Control	0	Colorectal Cancer	100
Lintuzumab (unlabeled)	N/A	Colorectal Cancer	~100
Lintuzumab-Ac225	10	Colorectal Cancer	~80
Lintuzumab-Ac225	100	Colorectal Cancer	~60
Lintuzumab-Ac225	1,000	Colorectal Cancer	~40
Lintuzumab-Ac225	10,000	Colorectal Cancer	~25
Untreated Control	0	Lung Cancer	100
Lintuzumab-Ac225	10,000	Lung Cancer	~30

Data estimated from graphical representations in preclinical studies.[5][7]

Table 2: Restoration of T-Cell Function by Lintuzumab-Ac225-Mediated MDSC Depletion



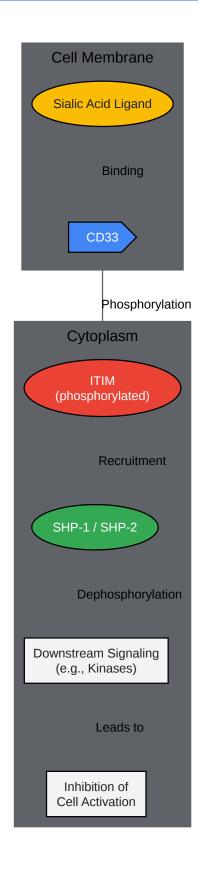
Co-culture Condition	Lintuzumab-Ac225 (nCi/mL)	T-Cell Proliferation (%)	IFNy Production (pg/mL)
T-Cells alone	0	100	~2500
T-Cells + MDSCs (Untreated)	0	~25	~500
T-Cells + MDSCs	1,000	~75	~1500
T-Cells + MDSCs	10,000	~100	~2000

Data estimated from graphical representations in preclinical studies.[5]

Signaling Pathways and Mechanisms CD33 Signaling Pathway in MDSCs

CD33 functions as an inhibitory receptor on myeloid cells. Its intracellular domain contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon ligand binding, these ITIMs become phosphorylated and recruit SH2 domain-containing protein tyrosine phosphatases, such as SHP-1 and SHP-2. These phosphatases dephosphorylate downstream signaling molecules, leading to the dampening of cellular activation signals. In MDSCs, this inhibitory signaling is thought to contribute to their immature and immunosuppressive state.





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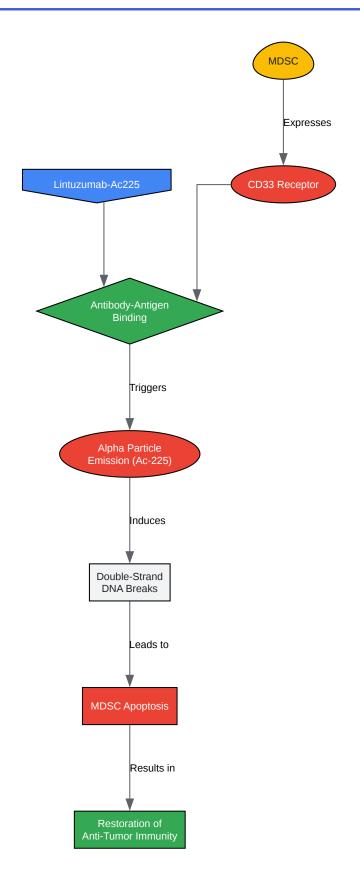
Caption: CD33 inhibitory signaling pathway in myeloid cells.

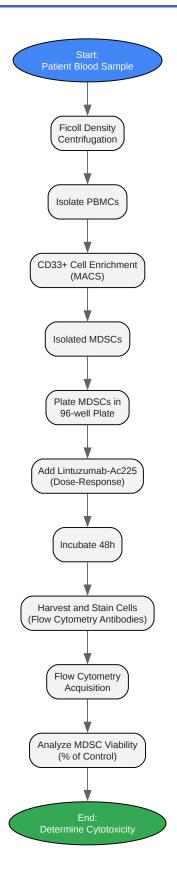


Mechanism of Action of Lintuzumab-Ac225

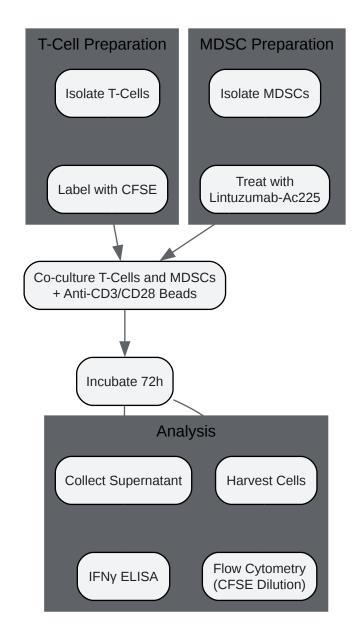
Lintuzumab-Ac225 targets and depletes MDSCs through a mechanism of targeted radiotherapy. The **Lintuzumab** antibody specifically binds to the CD33 receptor on the surface of MDSCs. Following binding, the attached Ac-225 radionuclide decays, emitting high-energy alpha particles that induce double-strand DNA breaks in the target cell, leading to apoptosis.



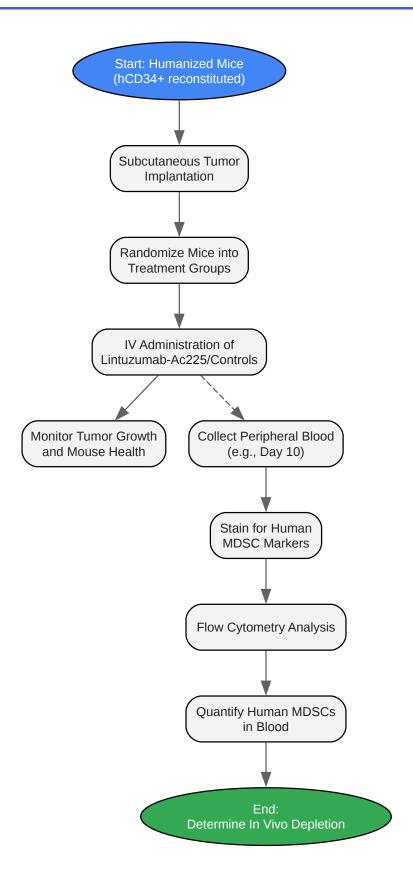












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